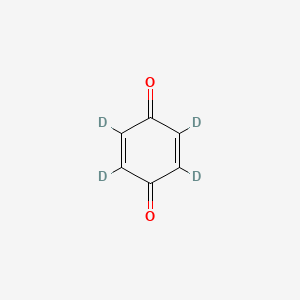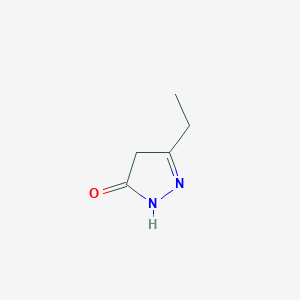
1,4-Benzoquinona-d4
Descripción general
Descripción
p-Benzoquinone-d4 is a derivative of p-benzoquinone, a compound that plays a significant role in various chemical and biological processes. The "d4" indicates the presence of deuterium atoms, a heavier isotope of hydrogen, which are used in the study of molecular vibrations and thermodynamic functions of the compound .
Synthesis Analysis
The synthesis of isotopically labeled p-benzoquinone derivatives, such as p-benzoquinone-d4, involves multiple steps including the formation of dibenzyl ether, reaction with n-butyl lithium, introduction of deuterium, cleavage of the ether, and oxidation of the specifically deuterated hydroquinone . This method allows for the preparation of specifically deuterated compounds for further analysis.
Molecular Structure Analysis
The molecular structure of gaseous p-benzoquinone has been reinvestigated using electron diffraction, revealing that the molecule has D2h symmetry within experimental error. Important structural parameters such as bond lengths and angles have been determined, providing a detailed understanding of the molecule's geometry .
Chemical Reactions Analysis
p-Benzoquinone is known to react with DNA bases, forming adducts that are recognized and excised by specific human DNA repair activities. This indicates the potential mutagenic and carcinogenic properties of p-benzoquinone as it can interact with genetic material . Additionally, p-benzoquinone can promote the reaction of O2 with a Pd(II)-hydride, which is relevant in the context of Pd-catalyzed oxidation reactions .
Physical and Chemical Properties Analysis
The vibrational fundamentals of p-benzoquinone and its isotopic derivatives have been assigned using infrared and Raman data, along with a normal coordinate analysis. This provides insights into the thermodynamic properties of the compound, such as heat capacity and entropy, at various temperatures . Furthermore, the use of tetrahydroxy-p-benzoquinone as a source of polydentate O-donor ligands has been explored, leading to the synthesis of compounds with interesting magnetic properties .
Case Studies
In one case study, p-benzoquinone was used to synthesize DNA adducts, which were then incorporated into oligonucleotides. This allowed for the investigation of the biochemical properties of these modified DNA strands, which is crucial for understanding the biological effects of p-benzoquinone exposure . Another study focused on the synthesis of coordination polymers with 2,5-dihydroxy-1,4-benzoquinone, demonstrating the versatility of p-benzoquinone derivatives in the formation of materials with unique structural and magnetic properties .
Aplicaciones Científicas De Investigación
Investigación de Isótopos Estables
La 1,4-Benzoquinona-d4 es un isótopo estable . Los isótopos estables son formas no radiactivas de átomos. Aunque no emiten radiación, sus propiedades únicas los hacen muy útiles en la investigación científica, particularmente en geoquímica, ciencia ambiental y estudios ecológicos .
Investigación de Síntesis
La this compound se puede sintetizar mediante la oxidación catalítica del benceno con peróxido de hidrógeno sobre silicalita-1 de titanio modificada con cobre (Cu/TS-1) . Este método se considera superior debido a su síntesis ecológica y condiciones de reacción suaves .
Reacciones Fotoquímicas
Se ha explorado la reducción fotoquímica de la 1,4-benzoquinona (p-BQ) por O2•− . La eficiencia de fotodescomposición de la p-BQ se vio influenciada por la concentración de riboflavina, la concentración inicial de p-BQ y los valores de pH .
Ciencia Ambiental
La this compound se utiliza en la ciencia ambiental, particularmente en el estudio de reacciones fotoquímicas . La interacción del compuesto con otras sustancias bajo diversas condiciones de luz puede proporcionar información valiosa sobre los procesos ambientales .
Aplicaciones Industriales
La this compound es un producto químico fino indispensable que se utiliza ampliamente en las industrias de síntesis orgánica como inhibidor de la polimerización, intermedio de colorantes, revelador fotográfico, antioxidante para caucho y más .
Industria de Células Solares
La this compound juega un papel crucial en la industria de las células solares . Se utiliza en la fabricación de materiales semiconductores .
Mecanismo De Acción
Target of Action
p-Benzoquinone-d4, also known as 1,4-Benzoquinone-d4, is a stable isotope of benzoquinone It’s known that quinones, in general, can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It’s known that quinones can undergo redox cycling, generating reactive oxygen species (ros) and causing oxidative stress . This can lead to various cellular changes, including DNA damage, protein modification, and lipid peroxidation .
Biochemical Pathways
For instance, they play a role in the electron transport chain, a crucial process in cellular respiration . They can also interfere with other biochemical pathways due to their ability to generate ROS .
Pharmacokinetics
It’s known that quinones, in general, can be absorbed and distributed in the body, metabolized (often through redox cycling), and eventually excreted .
Result of Action
Due to the generation of ros, quinones can cause various cellular effects, including oxidative stress, dna damage, protein modification, and lipid peroxidation . These effects can lead to cell death or contribute to the development of diseases such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of quinones .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWKYJCGOJGHM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480171 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2237-14-1 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2237-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes p-Benzoquinone-d4 significant in spectroscopic research?
A1: p-Benzoquinone-d4, a deuterated form of p-benzoquinone, serves as a valuable tool for investigating molecular vibrations using infrared (IR) spectroscopy. The substitution of hydrogen atoms with deuterium leads to isotopic shifts in vibrational frequencies, simplifying spectral analysis and aiding in the assignment of vibrational modes. [, , ]
Q2: What specific spectroscopic studies have been conducted on p-Benzoquinone-d4?
A2: Researchers have utilized p-Benzoquinone-d4 in various spectroscopic investigations. These include:
- Infrared (IR) Spectroscopy: Detailed analysis of IR spectra, both in solution and vapor phase, has been carried out for p-Benzoquinone-d4 and compared to its non-deuterated counterpart. This comparison has enabled the assignment of vibrational modes and a deeper understanding of the molecule's vibrational behavior. [, ]
- Single Crystal IR Spectroscopy: Researchers have also explored the vibrational spectra of single crystals of p-Benzoquinone-d4, providing insights into the molecule's behavior within a crystalline environment. []
- Studies of the Triplet State: Spectroscopic techniques have been employed to study factor group splitting in the lowest triplet state of p-Benzoquinone-d4 crystals. This research provides valuable information about the molecule's electronic structure and excited state dynamics. [, ]
Q3: Can you provide specific examples of how deuteration in p-Benzoquinone-d4 assists in spectral interpretation?
A3: Certainly. Consider the C-H stretching vibrations in p-benzoquinone. These typically occur in the region of 3000 cm-1. By substituting hydrogen with deuterium, the C-D stretching vibrations shift to a lower frequency range, around 2200 cm-1. This isotopic shift clearly distinguishes these vibrations from others in the spectrum, making the assignment and analysis more straightforward. [, ]
Q4: Beyond its use in fundamental spectroscopic studies, does p-Benzoquinone-d4 have other applications?
A4: While p-Benzoquinone-d4 is primarily known for its use in spectroscopic research, its unique properties could potentially be exploited in other areas:
- Laser Studies: Studies have examined the interaction of laser beams with p-Benzoquinone-d4. Understanding these interactions could be relevant in areas like laser spectroscopy and atmospheric chemistry. []
Q5: Where can I find detailed information on the synthesis and characterization of p-Benzoquinone-d4?
A5: Several research papers describe the synthesis of specifically deuterated p-benzoquinone derivatives, including p-Benzoquinone-d4. These papers often outline multi-step synthetic procedures and employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)









![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)

